
N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a propyl chain, an iodine atom, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide, such as 1-bromopropane.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic substitution reaction using iodine monochloride or another iodine source.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be synthesized by reacting the appropriate sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Applications De Recherche Scientifique
N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis:
Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes and proteins.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The iodine atom and azepane ring may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Azepan-1-yl)propan-1-amine: A simpler analog without the iodine and benzenesulfonamide groups.
N-(3-Azepan-1-ylpropyl)-2-chromeno[4,3-c]pyrazol-1(4H)-ylacetamide: A compound with a different aromatic moiety.
N-[3-(1-azepanyl)propyl]-3-chloro-4-methoxybenzenesulfonamide: A similar compound with a chlorine atom instead of iodine.
Uniqueness
N-(3-Azepan-1-YL-propyl)-4-iodo-benzenesulfonamide hydrochloride is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties. The combination of the azepane ring and benzenesulfonamide moiety also contributes to its distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C15H24ClIN2O2S |
|---|---|
Poids moléculaire |
458.8 g/mol |
Nom IUPAC |
N-[3-(azepan-1-yl)propyl]-4-iodobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H23IN2O2S.ClH/c16-14-6-8-15(9-7-14)21(19,20)17-10-5-13-18-11-3-1-2-4-12-18;/h6-9,17H,1-5,10-13H2;1H |
Clé InChI |
JEROEIHFJKFZFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



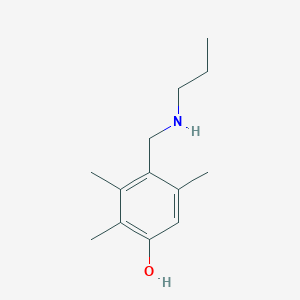
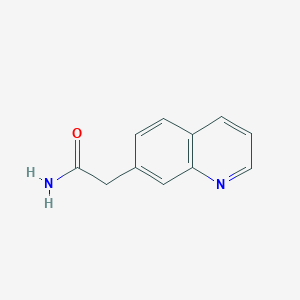
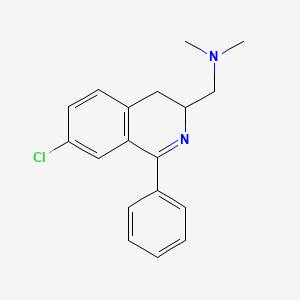
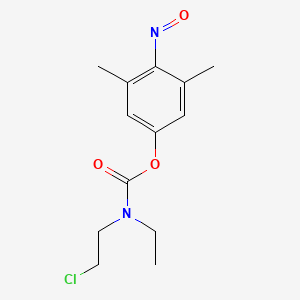

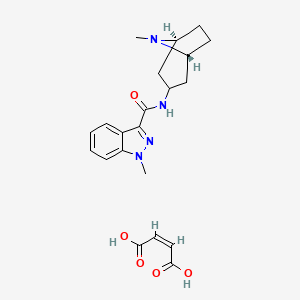
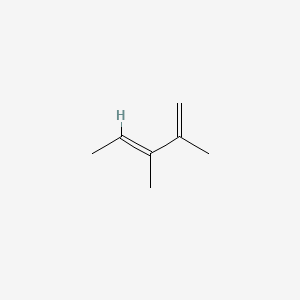
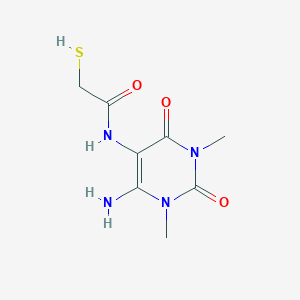
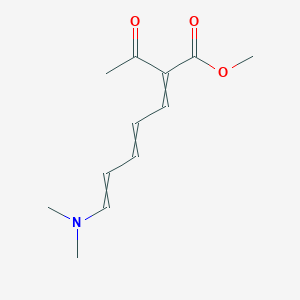

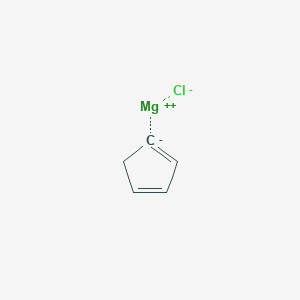
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)

